molecular formula C14H15ClN2O2 B13495347 tert-Butyl (1-chloroisoquinolin-5-yl)carbamate

tert-Butyl (1-chloroisoquinolin-5-yl)carbamate

Cat. No.: B13495347
M. Wt: 278.73 g/mol
InChI Key: QLEIUHQDJUTNAX-UHFFFAOYSA-N
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Description

tert-Butyl (1-chloroisoquinolin-5-yl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This particular compound features a tert-butyl group, a chloroisoquinoline moiety, and a carbamate functional group, making it a versatile molecule in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-chloroisoquinolin-5-yl)carbamate typically involves the reaction of 1-chloroisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl (1-chloroisoquinolin-5-yl)carbamate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Hydrolysis: In the presence of acids or bases, the carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Substitution: Formation of substituted isoquinolines.

    Oxidation: Formation of isoquinoline N-oxides.

    Reduction: Formation of reduced isoquinoline derivatives.

    Hydrolysis: Formation of 1-chloroisoquinoline and tert-butyl alcohol.

Scientific Research Applications

Chemistry: tert-Butyl (1-chloroisoquinolin-5-yl)carbamate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It can be used to synthesize inhibitors for specific enzymes or receptors involved in various diseases.

Industry: In the industrial sector, this compound is used in the production of polymers and coatings. Its stability and reactivity make it suitable for creating materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (1-chloroisoquinolin-5-yl)carbamate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition. The molecular targets and pathways involved vary depending on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

  • tert-Butyl (1-chloroisoquinolin-6-yl)carbamate
  • tert-Butyl (5-bromothiazol-2-yl)carbamate
  • tert-Butyl (3-chloroisoquinolin-5-yl)carbamate

Comparison:

  • tert-Butyl (1-chloroisoquinolin-5-yl)carbamate is unique due to the position of the chlorine atom on the isoquinoline ring, which can influence its reactivity and the types of reactions it undergoes.
  • tert-Butyl (1-chloroisoquinolin-6-yl)carbamate has a similar structure but with the chlorine atom at a different position, which can lead to different reactivity and applications.
  • tert-Butyl (5-bromothiazol-2-yl)carbamate contains a bromothiazole moiety instead of an isoquinoline, leading to different chemical properties and uses.
  • tert-Butyl (3-chloroisoquinolin-5-yl)carbamate has the chlorine atom at the 3-position, which can affect its chemical behavior and potential applications.

Properties

Molecular Formula

C14H15ClN2O2

Molecular Weight

278.73 g/mol

IUPAC Name

tert-butyl N-(1-chloroisoquinolin-5-yl)carbamate

InChI

InChI=1S/C14H15ClN2O2/c1-14(2,3)19-13(18)17-11-6-4-5-10-9(11)7-8-16-12(10)15/h4-8H,1-3H3,(H,17,18)

InChI Key

QLEIUHQDJUTNAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC2=C1C=CN=C2Cl

Origin of Product

United States

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